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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of sitravatinib, a spectrum-

selective tyrosine kinase inhibitor, in preclinical in vivo mouse models. The information

compiled here is intended to facilitate the design and execution of experiments to evaluate the

efficacy and mechanism of action of sitravatinib in various cancer models.

Introduction
Sitravatinib (formerly MGCD516) is an orally bioavailable small molecule inhibitor that targets

multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and

immunosuppression. Its primary targets include the TAM family of receptors (TYRO3, AXL,

MERTK), vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor

receptors (PDGFRs), KIT, RET, and MET.[1][2] By inhibiting these pathways, sitravatinib has

demonstrated potent anti-tumor activity in a variety of preclinical cancer models.[3] These notes

provide detailed protocols and data for the application of sitravatinib in in vivo mouse studies.

Quantitative Data Summary
The following tables summarize the dosages and experimental models reported in the literature

for sitravatinib in vivo mouse studies.

Table 1: Sitravatinib Dosage and Administration in Mouse Models
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Dosage
(mg/kg/day)

Administrat
ion Route

Vehicle
Mouse
Strain(s)

Tumor
Model(s)

Reference(s
)

10
Oral gavage

(p.o.)
Not specified Athymic

Not specified

(Pharmacokin

etic study)

[4]

15
Oral gavage

(p.o.)
DMSO NSG

NGP-iRFP-

luc

(Neuroblasto

ma xenograft)

20
Oral gavage

(p.o.)

Vehicle,

PEG300

(40% v/v) and

0.1N HCl in

normal saline

(60% v/v)

Athymic,

DBA/2,

C57BL/6,

Balb/c, SCID

KLN205,

CT1B-A5,

E0771, 4T1,

RENCA,

LM2-4

[4]

30
Oral gavage

(p.o.)
DMSO NSG

Kelly-iRFP-

luc

(Neuroblasto

ma xenograft)

Table 2: Summary of In Vivo Efficacy Studies with Sitravatinib
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Mouse
Strain

Tumor
Cell Line

Implantati
on Site

Sitravatin
ib Dose
(mg/kg/da
y)

Treatmen
t Duration

Observed
Outcome

Referenc
e(s)

DBA/2 KLN205
Subcutane

ous
20 6 days

Significant

inhibition of

tumor

progressio

n

[4]

C57BL/6 CT1B-A5
Subcutane

ous
20

Not

specified

Significant

inhibition of

tumor

progressio

n

[4]

C57BL/6 E0771

Mammary

fat pad

(orthotopic)

20 6 days

Significant

inhibition of

tumor

progressio

n

[4]

Balb/c 4T1

Mammary

fat pad

(orthotopic)

20

Until

primary

tumor

resection

Enhanced

primary

tumor

growth

inhibition

Balb/c RENCA
Kidney

(orthotopic)
20

Until

primary

tumor

resection

Enhanced

primary

tumor

growth

inhibition

SCID LM2-4

Mammary

fat pad

(orthotopic)

20

Until

primary

tumor

resection

Enhanced

primary

tumor

growth

inhibition
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NSG
NGP-iRFP-

luc

Sub-renal

capsule
15 4 weeks

Inhibition of

tumor

engraftmen

t and

progressio

n

NSG
Kelly-iRFP-

luc

Not

specified
30 3 weeks

Inhibition of

tumor

progressio

n

Experimental Protocols
Formulation of Sitravatinib for Oral Gavage
This protocol is based on a published study and provides a method for preparing sitravatinib
for oral administration to mice.

Materials:

Sitravatinib powder

Polyethylene glycol 300 (PEG300)

0.1N Hydrochloric acid (HCl) in normal saline

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Procedure:

Calculate the required amount of sitravatinib based on the desired concentration and the

total volume of the formulation to be prepared.
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For a 20 mg/kg dose in a mouse with a dosing volume of 10 ml/kg, a 2 mg/ml solution is

required.

Prepare the vehicle by mixing 40% (v/v) PEG300 and 60% (v/v) 0.1N HCl in normal saline.

For example, to make 10 ml of vehicle, mix 4 ml of PEG300 with 6 ml of 0.1N HCl in normal

saline.

Weigh the calculated amount of sitravatinib powder and place it in a sterile microcentrifuge

tube.

Add the vehicle to the sitravatinib powder.

Vortex the mixture vigorously until the powder is completely suspended. Sonication can be

used to aid in dissolution if necessary.

Visually inspect the suspension to ensure it is homogenous before administration.

Prepare the formulation fresh daily.

In Vivo Tumor Model Efficacy Study
This protocol outlines a general workflow for assessing the anti-tumor efficacy of sitravatinib in

a subcutaneous or orthotopic mouse tumor model.

Materials:

Appropriate mouse strain (e.g., C57BL/6, Balb/c, Athymic nude)

Tumor cells in sterile PBS or culture medium

Sitravatinib formulation and vehicle control

Gavage needles (20-22 gauge, with a rounded tip)

Calipers for tumor measurement

Anesthesia (e.g., isoflurane)

Surgical instruments (for orthotopic models)
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Procedure:

Tumor Cell Implantation:

Subcutaneous Model: Inject the desired number of tumor cells (e.g., 0.5 x 10^6 to 1 x 10^6

cells) in a volume of 100-200 µl of sterile PBS or culture medium into the flank of the

mouse.

Orthotopic Model: Under anesthesia, surgically implant the tumor cells into the relevant

organ (e.g., mammary fat pad, kidney).

Tumor Growth Monitoring:

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume

using the formula: Volume = (length x width²) / 2.

Treatment Administration:

Randomize mice into treatment groups (e.g., vehicle control, sitravatinib).

Administer sitravatinib or vehicle control daily via oral gavage at the desired dose.

Endpoint Analysis:

Continue treatment for the specified duration (e.g., 2-4 weeks).

Monitor animal health and body weight regularly.

At the end of the study, euthanize the mice and excise the tumors.

Measure the final tumor volume and weight.

Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry,

Western blotting, flow cytometry).

Pharmacokinetic Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1680992?utm_src=pdf-body
https://www.benchchem.com/product/b1680992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While specific pharmacokinetic parameters for sitravatinib in mice are not readily available in

the public literature, the following protocol describes a method for collecting samples for such

an analysis.[4]

Procedure:

Administer a single dose of sitravatinib to mice via oral gavage.

Collect blood samples (e.g., via retro-orbital or tail vein sampling) at various time points post-

administration (e.g., 0, 1, 4, 6, 10, 16, and 24 hours).

Collect blood into tubes containing an anticoagulant (e.g., Na citrate).

Centrifuge the blood samples to separate the plasma.

Store the plasma samples at -80°C until analysis.

Analyze the plasma concentration of sitravatinib using a validated analytical method such

as HPLC-MS/MS.

Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) can then be calculated using

appropriate software.

Safety and Toxicology
Preclinical toxicology studies in rats and dogs were conducted to determine the starting dose

for human clinical trials.[5] In a study with immunocompetent mice, no adverse effects were

observed with sitravatinib treatment.[4] However, it is crucial to monitor mice for any signs of

toxicity, including weight loss, changes in behavior, or signs of distress, throughout the duration

of the study.
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Caption: Experimental workflow for an in vivo mouse efficacy study.
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Caption: Sitravatinib mechanism of action signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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